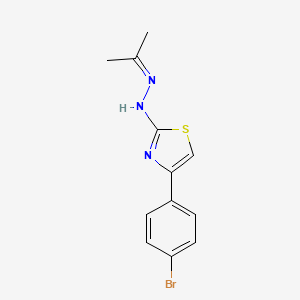

4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound features a bromophenyl group and a hydrazinyl group, making it potentially useful in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a thiazole derivative.

Addition of the Hydrazinyl Group: The hydrazinyl group can be added through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Reactions Involving 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole:

-

Hydrazone Formation:

-

The compound can react with various aldehydes or ketones to form hydrazones, which involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

-

-

Radical Mechanisms:

-

Studies have shown that the compound can participate in radical reactions, particularly in the presence of radical initiators like TEMPO, indicating its potential reactivity in radical pathways.

-

-

Condensation Reactions:

-

It can undergo further condensation reactions with isocyanates or similar reagents to yield more complex structures, which can be useful in drug design.

-

Mechanistic Insights:

The formation of hydrazones from aldehydes involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, leading to the release of water and formation of C=N double bonds. The reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity.

Biological Activity Data:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Various Thiazole Derivatives | Anticancer |

The specific biological activities of this compound are still under investigation, but preliminary studies suggest it may exhibit significant antimicrobial properties due to its structural characteristics.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, 4-(4-bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that modifications in the thiazole structure can enhance activity against resistant strains, making these compounds promising candidates for new antibiotic therapies .

2. Anticonvulsant Properties

Thiazole-bearing compounds have been explored for their anticonvulsant activities. For example, certain analogues have demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential as anticonvulsant agents. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring can significantly impact efficacy .

3. Antitumor Activity

Recent investigations have highlighted the antitumor potential of thiazole derivatives. Compounds similar to this compound have shown promising results against various cancer cell lines, including breast and liver cancer cells. The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: Combining hydrazine derivatives with thioamides or thioureas under acidic or basic conditions.

- One-Pot Reactions: Utilizing microwave irradiation or solvent-free conditions to enhance yields and reduce reaction times.

These synthetic strategies not only improve efficiency but also align with green chemistry principles by minimizing waste .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Antimycobacterial Activity: A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that modifications to the hydrazinyl group significantly enhanced activity compared to standard treatments .

- Anticonvulsant Studies: In vivo studies demonstrated that certain thiazole derivatives could effectively reduce seizure activity in rodent models, suggesting a viable pathway for developing new anticonvulsant medications .

Data Summary Table

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole: Lacks the bromine atom, which might affect its reactivity and biological activity.

4-(4-Chlorophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

Uniqueness

The

Activité Biologique

4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a bromophenyl group and a hydrazinyl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Introduction of the Bromophenyl Group : Accomplished through Suzuki coupling reactions.

- Addition of the Hydrazinyl Group : Conducted via condensation reactions with hydrazine derivatives.

The compound's structure was confirmed using various spectroscopic techniques including NMR and mass spectrometry, yielding a high purity product with yields often exceeding 90% in laboratory settings .

Antimicrobial Properties

Recent studies have demonstrated the significant antimicrobial activity of this compound against various bacterial and fungal strains. The compound exhibited notable inhibition zones in agar diffusion tests against pathogens such as Escherichia coli, Staphylococcus aureus, and several fungal species including Candida albicans . The minimum inhibitory concentrations (MIC) were found to be low, indicating strong efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

| Aspergillus niger | 14 | 32 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. It was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radical scavenging assays. The results indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Computational Studies

To further understand the biological interactions of this compound, computational studies including molecular docking simulations were performed. These studies revealed that the compound binds effectively to various biological targets, supporting its potential as a multifunctional therapeutic agent. The density functional theory (DFT) calculations provided insights into electronic properties that correlate with its biological activities .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against resistant strains of bacteria, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .

- Antioxidant Properties : Research indicated that compounds with thiazole moieties can mitigate oxidative damage in cellular models, suggesting their utility in developing new antioxidant therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that modifications in substituents can greatly influence biological activity, providing a pathway for designing more effective therapeutic agents .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3S/c1-8(2)15-16-12-14-11(7-17-12)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLJLCWYRKJHRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.